5-Iodo-2-methyl-1,3-oxazole
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Overview
Description
5-Iodo-2-methyl-1,3-oxazole is a heterocyclic compound that features an oxazole ring substituted with an iodine atom at the 5-position and a methyl group at the 2-position. Oxazoles are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
5-Iodo-2-methyl-1,3-oxazole, like other oxazole derivatives, is known to interact with a variety of biological targets. Oxazole derivatives have been found to exhibit a broad range of biological activities, suggesting they may interact with multiple targets .
Mode of Action
Oxazole derivatives are known to interact with their targets in a variety of ways, often depending on the specific substitution pattern of the oxazole ring . The presence of the iodine and methyl groups at specific positions on the oxazole ring may influence the compound’s interaction with its targets .
Biochemical Pathways
Oxazole derivatives have been found to impact a variety of biochemical pathways, including those involved in antimicrobial, anticancer, anti-inflammatory, and antidiabetic activities . The specific effects of this compound on these or other pathways would likely depend on the compound’s specific targets and mode of action.
Result of Action
Given the known biological activities of oxazole derivatives, it is likely that the compound could have a variety of effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
Oxazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the substitution pattern in the oxazole derivatives .
Cellular Effects
Oxazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Oxazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2-methyl-1,3-oxazole can be achieved through several methods:
Van Leusen Oxazole Synthesis: This method involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes in the presence of a base.
Direct Arylation: This method involves the palladium-catalyzed arylation of oxazoles.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale adaptations of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-2-methyl-1,3-oxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The oxazole ring can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in direct arylation and coupling reactions.
Bases: Such as sodium trifluoroacetate and tert-butylimino-tri(pyrrolidino)phosphorane.
Solvents: Polar solvents for C-5 arylation and nonpolar solvents for C-2 arylation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 5-substituted oxazoles, while coupling reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
5-Iodo-2-methyl-1,3-oxazole has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceuticals with antimicrobial, anticancer, and anti-inflammatory properties.
Biological Research: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Material Science: Used in the development of new materials with specific electronic and optical properties.
Agrochemicals: Employed in the synthesis of pesticides and herbicides.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,3-oxazole: Lacks the iodine substitution, making it less reactive in certain substitution reactions.
5-Bromo-2-methyl-1,3-oxazole: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and biological activity.
5-Chloro-2-methyl-1,3-oxazole: Another halogen-substituted oxazole with distinct properties compared to the iodine-substituted variant.
Uniqueness
5-Iodo-2-methyl-1,3-oxazole is unique due to the presence of the iodine atom, which imparts specific reactivity and biological activity not seen in other halogen-substituted oxazoles .
Properties
IUPAC Name |
5-iodo-2-methyl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4INO/c1-3-6-2-4(5)7-3/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNIOLBHIZFIHEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(O1)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2287275-07-2 |
Source
|
Record name | 5-iodo-2-methyl-1,3-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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